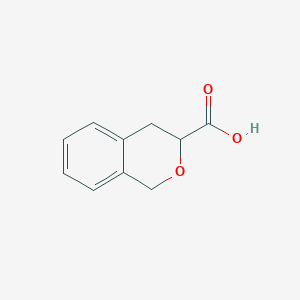

Isochroman-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXPDVSKXQEYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261578-13-5 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(DL)-Isochroman-3-carboxylic Acid: Chemical Properties & Synthetic Applications

Abstract

(DL)-Isochroman-3-carboxylic acid (CAS: 1261578-13-5) represents a critical bicyclic ether scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of phenylacetic acid derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies (specifically the oxa-Pictet-Spengler cyclization), and its utility as a pharmacophore in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and dopamine D4 antagonists.

Physicochemical Profile

The isochroman-3-carboxylic acid scaffold integrates a lipophilic benzene ring with a polar carboxylic acid tail, separated by a rigid oxygen-containing heterocycle. This structure offers unique solubility and binding properties compared to acyclic analogs.

| Property | Value / Description |

| IUPAC Name | 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |

| CAS Number | 1261578-13-5 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Physical State | White to off-white solid |

| pKa (Predicted) | 3.9 – 4.2 (Carboxylic acid) |

| LogP (Predicted) | ~1.58 |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Stereochemistry | Racemic (DL); contains one chiral center at C3 |

Synthetic Methodologies

Primary Route: Oxa-Pictet-Spengler Cyclization

The most efficient industrial and laboratory synthesis involves the oxa-Pictet-Spengler reaction . This transformation couples 2-phenylethanol with a glyoxylic acid equivalent under acidic conditions. Unlike the traditional Pictet-Spengler which uses amines to form isoquinolines, this variant uses an alcohol to form the isochroman ether linkage.

Mechanism:

-

Condensation: 2-Phenylethanol reacts with the aldehyde (glyoxylic acid or ester) to form an oxocarbenium ion intermediate.

-

Cyclization: The electron-rich aromatic ring attacks the electrophilic oxocarbenium ion (Friedel-Crafts type closure).

-

Aromatization: Re-aromatization yields the isochroman ring.

Experimental Protocol (Representative)

-

Reagents: 2-Phenylethanol (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), p-Toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Solvent: Toluene or Dichloromethane (DCM).

-

Conditions: Reflux with Dean-Stark trap (for Toluene) to remove water, driving the equilibrium forward.

-

Yield: Typically 60-85%.

Figure 1: Oxa-Pictet-Spengler synthetic pathway.

Stereochemical Resolution

Since the synthesis yields a racemic (DL) mixture, resolution is required for asymmetric applications.

-

Chemical Resolution: Formation of diastereomeric salts using chiral amines such as (R)-(+)-α-methylbenzylamine or Quinine . The salts are separated by fractional crystallization, followed by acidification to release the enantiopure acid.

-

Enzymatic Resolution: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) on the corresponding ester derivative.

Chemical Reactivity & Derivatization[1][2][3]

The molecule possesses three distinct reactive centers: the carboxylic acid, the benzylic ether position (C1), and the aromatic ring.

Carboxylic Acid Modifications

Standard coupling reactions apply. The acid is frequently converted to amides or esters to modulate lipophilicity or attach pharmacophores.

-

Amide Coupling: Activation with EDCI/HOBt or HATU allows coupling with amines. This is critical for synthesizing PTP1B inhibitors where the amide linker extends to a hydrophobic tail.

-

Reduction: Reduction with LiAlH₄ yields isochroman-3-ylmethanol , a precursor for further etherification.

Ring Reactivity (Benzylic Oxidation)

The C1 position (adjacent to the oxygen and the aromatic ring) is susceptible to oxidation.

-

Reagent: CrO₃ or KMnO₄.

-

Product: Isochroman-1-one (a lactone). This transformation alters the ring's electronic properties and hydrogen bonding potential.

Figure 2: Divergent reactivity profile of the isochroman scaffold.

Medicinal Chemistry Applications

PTP1B Inhibition (Diabetes & Obesity)

(DL)-Isochroman-3-carboxylic acid derivatives have shown significant potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.

-

Mechanism: The carboxylic acid moiety acts as a bioisostere for the phosphate group of phosphotyrosine (pTyr), anchoring the molecule in the PTP1B active site.

-

SAR Insight: High potency is achieved when a lipophilic "tail" (e.g., a dithiolane ring with a 5-carbon spacer) is attached via an amide linkage. This tail occupies the hydrophobic groove of the enzyme, enhancing selectivity over the homologous TCPTP.

Bioisosterism

The isochroman scaffold serves as a conformational restrictor .

-

Acyclic Parent: Phenoxyacetic acid or Phenylacetic acid.

-

Isochroman Analog: The ether oxygen is "tied back" into a ring. This reduces entropic penalty upon binding and can improve metabolic stability by blocking metabolic spots on the alkyl chain.

Safety & Handling

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Use standard PPE (gloves, goggles). Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.

-

Stability: Stable under normal conditions. Avoid prolonged exposure to strong Lewis acids (e.g., BBr₃) unless ether cleavage is desired.

References

-

BLD Pharm. (n.d.). This compound MSDS. Retrieved from

-

PubChem. (2021). Isochroman mono-carboxylic acid (Compound CID 44139929). National Library of Medicine. Retrieved from

- Maitte, P. (1954). Synthesis of isochromans via acid-promoted cyclocondensation. (Historical reference for Oxa-Pictet-Spengler conditions).

- Kumar, S., et al. (2010). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry. (Detailed SAR on PTP1B inhibitors).

-

Larghi, E. L., et al. (2011). Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction. European Journal of Organic Chemistry. Retrieved from

An In-Depth Technical Guide to the Molecular Structure and Stereoisomerism of Isochroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-3-carboxylic acid, a heterocyclic organic compound, represents a core structural motif of significant interest in medicinal chemistry and drug development. Its rigid bicyclic framework, incorporating a benzene ring fused to a dihydropyran ring with a carboxylic acid substituent, provides a versatile scaffold for the design of novel therapeutic agents. The isochroman moiety is present in a variety of biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including potential as anti-diabetic agents.[1] This guide provides a comprehensive technical overview of the molecular structure and, critically, the stereoisomerism of this compound, offering insights for researchers engaged in its synthesis, characterization, and application in drug discovery.

Molecular Structure and Physicochemical Properties

This compound, systematically named 3,4-dihydro-1H-isochromene-3-carboxylic acid, possesses the chemical formula C₁₀H₁₀O₃. The molecule features a benzene ring fused to a six-membered dihydropyran ring. A carboxylic acid functional group is attached at the 3-position of the dihydropyran ring.

The presence of both a hydrophobic aromatic ring and a polar carboxylic acid group imparts an amphiphilic character to the molecule, influencing its solubility and potential for intermolecular interactions. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, a key feature for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| IUPAC Name | 3,4-dihydro-1H-isochromene-3-carboxylic acid | |

| CAS Number | 1261578-13-5 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like methanol, DMSO |

Stereoisomerism: The Critical Role of Chirality

The molecular structure of this compound contains a single stereocenter at the C3 position, the carbon atom to which the carboxylic acid group is attached. This chiral center means that the molecule is not superimposable on its mirror image, and therefore exists as a pair of enantiomers: (R)-isochroman-3-carboxylic acid and (S)-isochroman-3-carboxylic acid.

Figure 1: Enantiomers of this compound.

The differentiation between the (R) and (S) enantiomers is crucial in drug development, as stereoisomers often exhibit distinct pharmacological and toxicological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. Consequently, one enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be inactive or, in some cases, produce adverse effects.

Synthesis and Stereoselective Preparation

The synthesis of this compound typically involves the formation of the isochroman ring system followed by or concurrent with the introduction of the carboxylic acid functionality. While the racemic synthesis is more straightforward, the preparation of enantiomerically pure forms requires either asymmetric synthesis or chiral resolution of the racemate.

Asymmetric Synthesis Strategies

While a specific, detailed protocol for the asymmetric synthesis of this compound is not prominently available in the literature, strategies employed for structurally related isochromanones and dihydrocoumarins can provide valuable insights. These often involve enantioselective cyclization reactions catalyzed by chiral catalysts. For instance, organocatalytic approaches have been successfully used for the stereoselective synthesis of 3,4-disubstituted dihydrocoumarins.

A potential conceptual workflow for the asymmetric synthesis of this compound is outlined below. This hypothetical pathway is based on established principles of asymmetric catalysis and would require experimental validation.

Figure 3: Chiral Resolution Workflow via Diastereomeric Salt Formation.

Experimental Protocol: General Procedure for Chiral Resolution

The following is a generalized, illustrative protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine. The specific conditions, including the choice of resolving agent, solvent, and crystallization temperature, must be optimized for this compound.

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add 0.5 to 1.0 equivalent of a chiral amine (e.g., brucine, strychnine, or an enantiomerically pure phenylethylamine) to the solution.

-

Gently heat the mixture to ensure complete dissolution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The mother liquor will be enriched in the more soluble diastereomeric salt.

-

-

Purification of Diastereomers:

-

Recrystallize the obtained crystals from a suitable solvent to improve the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.

-

-

Liberation of the Enantiomers:

-

Treat the separated diastereomeric salts individually with an aqueous acid (e.g., dilute HCl) to protonate the carboxylic acid and form the ammonium salt of the resolving agent.

-

Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for distinguishing between its stereoisomers, particularly when complexed with a chiral solvating agent.

While specific, high-resolution spectra for this compound are not readily available in public databases, the expected chemical shifts can be inferred from data on structurally similar compounds. For example, in a study of cis- and trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, detailed ¹H and ¹³C NMR data were reported. [2] Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | Aromatic protons | 6.8 - 7.5 | The exact shifts will depend on the substitution pattern. |

| ¹H | H-1 (CH₂) | ~4.5 - 5.0 | Benzylic protons adjacent to oxygen. |

| ¹H | H-4 (CH₂) | ~2.8 - 3.2 | Diastereotopic protons. |

| ¹H | H-3 (CH) | ~4.0 - 4.5 | Methine proton at the chiral center. |

| ¹H | COOH | 10 - 13 | Broad singlet, exchangeable with D₂O. |

| ¹³C | Aromatic carbons | 110 - 140 | |

| ¹³C | C-1 (CH₂) | ~65 - 70 | |

| ¹³C | C-4 (CH₂) | ~25 - 30 | |

| ¹³C | C-3 (CH) | ~70 - 75 | |

| ¹³C | COOH | 170 - 180 |

Note: These are estimated ranges based on related structures and general principles of NMR spectroscopy. Actual values will need to be determined experimentally.

Pharmacological Significance and Future Directions

The isochroman framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. [2]A study on novel isochroman carboxylic acid derivatives has demonstrated their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity. [1] The distinct pharmacological profiles of the individual enantiomers of chiral drugs are well-documented. Therefore, the synthesis and biological evaluation of the enantiomerically pure (R)- and (S)-isochroman-3-carboxylic acids are critical next steps in realizing their full therapeutic potential. Future research should focus on:

-

Developing robust and scalable stereoselective syntheses or efficient chiral resolution protocols for this compound.

-

Conducting comprehensive in vitro and in vivo pharmacological studies to elucidate the specific biological activities and mechanisms of action of each enantiomer.

-

Performing detailed structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs for specific therapeutic targets.

By understanding and controlling the stereochemistry of this compound, researchers can unlock new avenues for the development of novel and effective therapeutic agents.

References

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules. 2023; 28(5):2183. [Link]

-

Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Bioorg Med Chem Lett. 2012; 22(19):6149-52. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Isochroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-3-carboxylic acid, a heterocyclic compound with the CAS Number 1261578-13-5, and its derivatives are of significant interest in medicinal chemistry and drug discovery. The isochroman scaffold is a privileged structure found in a variety of biologically active natural products and synthetic molecules. A thorough understanding of the physicochemical properties of this compound, such as its melting point and solubility, is fundamental for its synthesis, purification, formulation, and application in drug development. This guide provides a comprehensive overview of these key physical properties, outlines detailed experimental protocols for their determination, and offers insights into the structural rationale behind the observed behaviors.

I. Core Physicochemical Properties

The physical state of this compound at standard conditions is a solid.[1] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 371.0 ± 42.0 °C at 760 mmHg | [1] |

| Melting Point | Not reported in the cited literature | |

| Solubility | See Section II |

II. Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics during synthesis to bioavailability in physiological systems. The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its relatively nonpolar isochroman ring system.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," the following qualitative solubility profile for this compound can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with protic solvents.[2][3][4][5] However, the bulky and nonpolar isochroman moiety is expected to limit its aqueous solubility. Solubility in alcohols like ethanol and methanol is anticipated to be higher than in water due to the organic nature of the solvent backbone.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents are effective at solvating polar functional groups. This compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Carboxylic acids generally show some solubility in moderately polar ethers and aromatic hydrocarbons.[2][3][4] Solubility in highly nonpolar solvents like hexane is expected to be low.

Experimental Determination of Solubility

A detailed, step-by-step methodology for determining the solubility of this compound in various solvents is provided below. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, DMSO, toluene).

-

Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) to facilitate the dissolution process and reach equilibrium.

-

Equilibrate for a sufficient period (typically 24-48 hours), ensuring that the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

-

Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Caption: Workflow for experimental solubility determination.

III. Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for identification and purity assessment.

Experimental Determination of Melting Point

The following protocol outlines the standard procedure for determining the melting point of a solid organic compound like this compound.

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

-

Melting Point Measurement:

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the end of melting).

-

The melting point is reported as a range between these two temperatures.

-

-

Purity Indication:

-

A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Caption: Workflow for experimental melting point determination.

IV. Conclusion

References

Sources

- 1. This compound | 1261578-13-5 [sigmaaldrich.com]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

Computational Modeling and Docking of Isochroman-3-carboxylic Acid Scaffolds: A Technical Guide

Executive Summary

Isochroman-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for various non-steroidal anti-inflammatory drugs (NSAIDs), most notably Etodolac. Its structural versatility allows it to function as a precursor in oxa-Pictet-Spengler reactions, yielding tricyclic derivatives with potent biological activities ranging from COX inhibition to anticancer properties.

This guide provides a rigorous computational workflow for modeling this scaffold. Unlike generic docking tutorials, this document addresses the specific physicochemical challenges of the isochroman-3-carboxylate moiety: the ionization state of the carboxylic acid at physiological pH, the critical stereochemistry at the C3 position, and the conformational puckering of the oxa-cycle.

Part 1: Chemical Basis & Ligand Preparation

Stereochemical & Conformational Analysis

The isochroman ring system is not planar; it adopts a half-chair or distorted sofa conformation. Standard molecular mechanics force fields (e.g., OPLS3e or GAFF) may occasionally fail to capture the precise ring puckering energy barriers, leading to bioactive conformations being penalized during docking.

Protocol:

-

Stereoisomer Generation: The C3 position is a chiral center. You must generate both (S)- and (R)- enantiomers. Historical SAR data on related analogues (e.g., Etodolac) suggests the (S)- enantiomer often exhibits superior binding to COX enzymes, but both must be modeled to calculate the Eudismic Ratio.

-

DFT Optimization: Do not rely solely on molecular mechanics for the initial geometry.

-

Method: DFT (Density Functional Theory)

-

Functional/Basis Set: B3LYP/6-31G** or wB97X-D/6-311++G(d,p) (to account for dispersion forces in the ring system).

-

Solvation: CPCM (Water) to simulate aqueous environment geometry.

-

Ionization States (The Critical Step)

A common failure mode in docking carboxylic acids is modeling them in their neutral (protonated) state.

-

pKa Reality: The pKa of this compound is approximately 3.5–4.5.

-

Physiological State: At pH 7.4, the compound exists almost exclusively as the carboxylate anion (COO⁻) .

-

Docking Implication: You must dock the deprotonated species. The negative charge is essential for the salt-bridge interaction with the conserved Arginine residue (Arg120 in COX-2) in the binding pocket.

Part 2: Target Selection & Preparation

Target Identification

While isochroman derivatives show activity against kinases (PI3K) and viral targets, the most validated target for the 3-carboxylic acid pharmacophore is Cyclooxygenase-2 (COX-2) .

-

Primary Target: COX-2 (PDB ID: 4LJG or 5F19 )

-

Reasoning: These structures contain carboxylic acid ligands (like Etodolac or diclofenac) bound to the active site, providing an ideal reference for the "Arg120 anchor" binding mode.

-

Protein Preparation Workflow

Raw PDB structures are unsuitable for immediate docking due to missing hydrogens, incorrect bond orders, and crystallographic artifacts.

Step-by-Step Protocol:

-

Preprocessing:

-

Remove solvent molecules (water) unless they bridge the ligand and protein (e.g., waters near the heme group).

-

Remove co-factors not involved in binding (keep the Heme B group; it is structural).

-

-

H-Bond Network Optimization:

-

Optimize hydroxyl rotamers (Ser, Thr, Tyr) and flip Asn/Gln/His side chains to maximize H-bond networks.

-

Crucial: Ensure Arg120 and Tyr355 are protonated correctly to accept the carboxylate headgroup.

-

-

Restrained Minimization:

-

Apply OPLS3e force field.

-

Converge to RMSD 0.30 Å (heavy atoms) to relieve steric clashes without distorting the experimental backbone.

-

Part 3: Molecular Docking Protocol

Grid Generation

Define the search space around the reference ligand.

-

Center: Centered on the crystallographic ligand (e.g., Etodolac in 4LJG).

-

Box Size: 20 Å x 20 Å x 20 Å (sufficient to cover the hydrophobic channel).

-

Constraints (Optional but Recommended): Define a positional constraint or H-bond constraint on Arg120 . This forces the docking algorithm to prioritize poses where the carboxylate tail engages the arginine, mimicking the known biological mechanism.

Docking Parameters (Precision vs. Speed)

Use a Local Search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock or XP mode in Glide).

-

Sampling: Set exhaustiveness/precision to high.

-

Scoring Function: Use a function that heavily weights electrostatics (for the salt bridge) and hydrophobic enclosure (for the isochroman ring).

-

Post-Docking Minimization: Allow the ligand to relax within the pocket after the initial placement.

The "In Silico" Pipeline Diagram

The following diagram illustrates the integrated workflow from ligand synthesis logic to binding validation.

Caption: Integrated computational workflow for this compound docking, emphasizing charge state correction and stereochemical handling.

Part 4: Data Analysis & ADMET

Interaction Energy Analysis

A successful docking pose for this scaffold must exhibit specific interactions. Use the table below to validate your results.

| Interaction Type | Target Residue (COX-2) | Ligand Moiety | Mechanistic Importance |

| Salt Bridge / H-Bond | Arg120 | Carboxylate (COO⁻) | Critical Anchor: Mimics arachidonic acid binding. |

| H-Bond | Tyr355 | Carboxylate / Ether O | Stabilizes the gate region of the enzyme. |

| Hydrophobic (Pi-Stack) | Trp387, Phe518 | Isochroman Benzene Ring | Provides enthalpic binding stability. |

| Hydrophobic | Val349, Leu352 | C3-Substituents | Determines selectivity (COX-2 vs COX-1).[1] |

ADMET Profiling

Isochroman-3-carboxylic acids generally possess favorable drug-like properties.

-

Lipophilicity (LogP): Typically 2.5–3.5 (Ideal for oral bioavailability).

-

TPSA: The carboxylic acid and ether oxygen contribute ~46 Ų, well below the 140 Ų limit for cell permeability.

-

Metabolism: Watch for hydroxylation on the aromatic ring.

Part 5: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. To confirm the stability of the Carboxylate-Arg120 salt bridge, run a short MD simulation.

MD Protocol:

-

System: Solvate the complex in a TIP3P water box (buffer distance 10 Å).

-

Neutralization: Add Na+/Cl- ions to neutralize the system (0.15 M).

-

Equilibration: NVT (1 ns) followed by NPT (1 ns) to stabilize density.

-

Production Run: 50–100 ns.

-

Metric: Monitor the distance between the Carboxylate C-atom and the Guanidinium C-atom of Arg120. It should remain < 4.0 Å for >80% of the simulation time.

Binding Mechanism Schematic

Caption: Schematic of the pharmacophore binding mode within the COX-2 active site.

References

-

Oxa-Pictet-Spengler Synthesis Context

-

Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2018).[2] National Institutes of Health (NIH).

-

-

COX-2 Docking & Biological Activity

-

Computational pKa Methodology

-

Isochroman Biological Review

Sources

- 1. mdpi.com [mdpi.com]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives [ouci.dntb.gov.ua]

- 4. Docking-based identification of small-molecule binding sites at protein-protein interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Review: Isochroman-3-carboxylic Acid Scaffolds

Executive Summary

Isochroman-3-carboxylic acid (1,3,4-trihydro-2-benzopyran-3-carboxylic acid) represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally distinct from its isocoumarin precursors by the absence of the C1-carbonyl, this moiety serves as a critical pharmacophore in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors .

Its significance lies in the C3-carboxylic acid group, which mimics the arachidonic acid carboxylate in cyclooxygenase (COX) binding pockets, offering a rigidified analogue to open-chain phenylacetic acid NSAIDs. This guide provides a comprehensive technical analysis of the scaffold, focusing on asymmetric synthesis via the Oxa-Pictet-Spengler reaction, structural validation, and therapeutic utility.

Chemical Foundation & Stereochemistry

Structural Analysis

The core structure consists of a benzene ring fused to a dihydropyran ring. The C3 position is chiral, creating two enantiomers: (S)- and (R)- this compound.

-

Molecular Formula: C₁₀H₁₀O₃

-

Molecular Weight: 178.19 g/mol

-

Chirality: The biological activity is often stereospecific. For instance, in related pyranoindole drugs (e.g., Etodolac), the (S)- enantiomer is typically the active COX inhibitor.

Stability Profile

Unlike isocoumarins, isochromans lack the lactone functionality, rendering them stable against hydrolytic ring-opening under physiological conditions. However, the benzylic ether linkage at C1 is susceptible to oxidation (forming isochroman-1-one) or hydrogenolysis under harsh reducing conditions.

Synthetic Methodologies

The synthesis of this compound is most efficiently achieved through the Oxa-Pictet-Spengler (OPS) Cyclization . This reaction allows for the direct construction of the isochroman ring from acyclic precursors with high atom economy.[1]

Primary Route: Oxa-Pictet-Spengler Cyclization

This method utilizes 3-phenyllactic acid (or its esters) as the nucleophile and formaldehyde (or an equivalent) as the electrophile.

-

Mechanism: The reaction proceeds via the formation of a hemiacetal intermediate, which dehydrates to form a reactive oxocarbenium ion. This ion undergoes an intramolecular Friedel-Crafts alkylation (electrophilic aromatic substitution) to close the ring.

-

Stereoretention: Using enantiopure (S)- or (R)- phenyllactic acid typically results in high optical purity of the product, as the chiral center at C3 is not directly involved in the bond-forming step, though racemization can occur under vigorous acidic conditions.

Visualization: Reaction Mechanism

The following diagram illustrates the mechanistic pathway from phenyllactic acid to the isochroman scaffold.

Figure 1: Mechanistic pathway of the Oxa-Pictet-Spengler cyclization yielding this compound.

Detailed Experimental Protocol

Objective: Synthesis of (S)-Isochroman-3-carboxylic acid. Precursor: (S)-3-Phenyllactic acid (commercially available).

Materials

-

(S)-3-Phenyllactic acid (1.0 eq)

-

Paraformaldehyde (1.5 eq)

-

Trifluoroacetic acid (TFA) (Solvent/Catalyst)

-

Dichloromethane (DCM) (Extraction solvent)

-

Anhydrous Na₂SO₄

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-phenyllactic acid (5.0 mmol, 830 mg) in Trifluoroacetic acid (TFA) (10 mL).

-

Note: TFA acts as both the solvent and the acid catalyst promoting the formation of the oxocarbenium species.

-

-

Addition: Add Paraformaldehyde (7.5 mmol, 225 mg) to the stirring solution.

-

Reaction: Seal the flask and stir the mixture at room temperature (25°C) for 12–16 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). The starting material (phenyllactic acid) will disappear, and a less polar spot (isochroman) will appear.

-

-

Quenching: Slowly pour the reaction mixture into ice-cold water (50 mL) to quench the excess acid.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na₂SO₄ .

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to obtain the pure (S)-isochroman-3-carboxylic acid as a white solid.

Validation Parameters (Self-Validating System)

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic AB quartet of the C1-methylene protons (~4.8 ppm) and the diagnostic dd or t of the C3-proton (~4.5 ppm).

-

IR Spectroscopy: Presence of carboxylic acid C=O stretch (~1720 cm⁻¹) and absence of hydroxyl O-H stretch from the starting material.

-

Chiral HPLC: Confirm enantiomeric excess (ee) >95% using a Chiralcel OD-H column.

Pharmacological Applications & SAR

Therapeutic Targets

The this compound scaffold is a bioisostere for several established drug classes.

| Target | Therapeutic Indication | Mechanism of Action | Key Reference |

| COX-1 / COX-2 | Inflammation / Pain | The C3-carboxylate binds to Arg120 in the COX active site, mimicking arachidonic acid. | [1, 2] |

| PTP1B | Diabetes (Type 2) | Inhibits Protein Tyrosine Phosphatase 1B, enhancing insulin signaling. | [3] |

| Aminopeptidase N | Cancer / Angiogenesis | Inhibition of CD13/APN, reducing tumor growth and metastasis. | [4] |

Structure-Activity Relationship (SAR)

Modifications to the isochroman core drastically alter selectivity and potency.

-

Region A (C3-Carboxylic Acid): Essential for ionic interaction with cationic residues (e.g., Arg120 in COX). Esterification or amidation usually results in prodrugs or loss of activity.

-

Region B (Aromatic Ring): Substitution at positions 6 and 7 (e.g., -OMe, -Cl) modulates lipophilicity and potency. 6,7-dimethoxy substitution is common in PTP1B inhibitors.

-

Region C (C1-Position): Substitution here (e.g., 1,1-dimethyl) restricts conformational flexibility, often enhancing selectivity for COX-2 over COX-1.

Visualization: SAR Logic

The following diagram maps the structural zones to their biological impact.

Figure 2: Structure-Activity Relationship (SAR) map of the this compound scaffold.

References

-

Larghi, E. L., & Kaufman, T. S. (2006). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran Heterocycles.[2] Synthesis, 2006(02), 187-220. Link

-

Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 43(15), 2860–2870. Link

-

Malamas, M. S., et al. (2000). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 43(7), 1293–1310. Link

-

Alvarado, C., et al. (2011). Synthesis of 3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 19(19), 6015–6025. Link

-

Adili, A., et al. (2019). Catalytic Enantioselective Approaches to the Oxa-Pictet-Spengler Cyclization. SynOpen, 3, 77–90. Link

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Isochromanone Derivatives

Executive Summary

Isochroman-1-ones (3,4-dihydroisocoumarins) represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for bioactive natural products such as (R)-mellein , ochratoxin A , and phyllodulcin . The biological potency of these molecules is inextricably linked to the absolute configuration at the C3 position.

Traditional synthetic routes often rely on the resolution of racemates or the use of stoichiometric chiral auxiliaries, which suffer from poor atom economy. This Application Note details a validated, catalytic protocol for the Asymmetric Hydrogenation (AH) of 3-substituted isocoumarins using a Ruthenium(II)-NHC-Diamine cooperative catalyst system . This method offers high enantioselectivity (up to 99% ee), operational simplicity, and scalability, making it the preferred route for generating chiral isochromanone libraries in drug discovery.

Mechanistic Rationale & Catalyst Design

The Challenge of C3-Chirality

The reduction of the C3–C4 double bond in isocoumarins is chemically distinct from standard ketone hydrogenations. The substrate is an

The Solution: Ru(II)-NHC-Diamine Synergism

We utilize a cooperative catalyst system combining a Chiral N-Heterocyclic Carbene (NHC) and a Chiral Diamine (e.g., DPEN derivatives) coordinated to Ruthenium.

-

NHC Ligand: Provides strong

-donation, increasing electron density on the Ru center to facilitate oxidative addition of H₂. -

Chiral Diamine: Creates a rigid chiral pocket and enables the "outer-sphere" mechanism via the NH effect, stabilizing the transition state through hydrogen bonding with the lactone carbonyl.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the outer-sphere hydride transfer that dictates stereocontrol.

Figure 1: Catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of isocoumarins. The chiral diamine assists in H-bond directed hydride transfer.

Experimental Protocol

Materials & Equipment

-

Substrate: 3-Substituted Isocoumarin (synthesized via cyclization of 2-alkynylbenzoates or homophthalic acid derivatives).

-

Catalyst Precursors:

-

[Ru(p-cymene)Cl₂]₂

-

Chiral Imidazolium Salt (NHC precursor, e.g., derived from chiral amines)

-

(R,R)-DPEN or similar chiral diamine.[1]

-

-

Base: Potassium tert-butoxide (

-BuOK). -

Solvent: Anhydrous Isopropanol (IPA) or Toluene (degassed).

-

Equipment: High-pressure stainless steel autoclave (Parr reactor) or multi-well hydrogenation screening block.

Step-by-Step Methodology

Step 1: Catalyst Generation (In-Situ)

Note: While isolated catalysts can be used, in-situ generation often allows for rapid ligand screening.

-

In a glovebox (or under Ar flow), charge a dried Schlenk tube with [Ru(p-cymene)Cl₂]₂ (0.025 mmol) and the Chiral Imidazolium Salt (0.05 mmol).

-

Add dry THF (2 mL) and

-BuOK (0.06 mmol). Stir at RT for 30 min to generate the Ru-NHC species. -

Add the Chiral Diamine (0.05 mmol) and stir for an additional 30 min.

-

Remove solvent in vacuo if switching solvents, or proceed directly if THF is compatible (IPA is preferred for hydrogenation).

Step 2: Hydrogenation Reaction

-

Dissolution: Dissolve the 3-substituted isocoumarin substrate (1.0 mmol) in anhydrous IPA (5 mL).

-

Mixing: Transfer the substrate solution to the catalyst vessel (S/C ratio = 200–500:1).

-

Base Additive: Add a catalytic amount of

-BuOK (0.1 mmol, 10 mol%) to activate the mechanism. -

Pressurization: Transfer the mixture to the autoclave. Purge with H₂ gas (3 cycles) to remove air.

-

Reaction: Pressurize to 50 bar (approx. 725 psi) H₂. Stir at RT to 40°C for 12–24 hours.

-

Critical Control Point: Monitor pressure drop. If pressure remains constant, the reaction may have stalled or completed.

-

Step 3: Workup & Purification[2]

-

Venting: Carefully vent the H₂ gas in a fume hood.

-

Quench: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (SiO₂).

-

Eluent: Hexane/EtOAc (typically 9:1 to 4:1 gradient).

-

Note: Isochromanones are generally stable, but avoid strong basic workups to prevent ring opening.

-

Analytical Validation

-

Conversion: ¹H NMR (CDCl₃). Monitor the disappearance of the C4-H olefinic singlet (approx. 6.3 ppm) and appearance of C4-H₂ methylene protons (approx. 2.9–3.0 ppm).

-

Enantiomeric Excess (ee): Chiral HPLC.

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Flow Rate: 0.5–1.0 mL/min.

-

Detection: UV at 254 nm.

-

Data Interpretation & Troubleshooting

Expected Results (Substrate Scope)

| Substrate (R at C3) | H₂ Pressure | Time (h) | Yield (%) | ee (%) | Notes |

| Phenyl | 50 bar | 12 | 96 | 98 | Excellent stereocontrol |

| Methyl ((R)-Mellein precursor) | 50 bar | 18 | 94 | 95 | Slower kinetics due to less steric bulk |

| n-Butyl | 50 bar | 20 | 92 | 94 | Aliphatic chains tolerated |

| 2-Naphthyl | 50 bar | 12 | 95 | 99 | High |

| 4-OMe-Phenyl | 50 bar | 14 | 93 | 97 | Electron-rich rings tolerated |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning (O₂/H₂O) | Ensure strict anaerobic conditions during setup. Dry IPA over molecular sieves. |

| Insufficient H₂ pressure | Increase pressure to 60-80 bar. | |

| Low ee (<80%) | Temperature too high | Lower reaction temperature to 0°C or RT. |

| Background racemic reaction | Ensure no uncoordinated metal species are present; optimize Ligand/Metal ratio (1.1:1). | |

| Over-reduction (Ring opening) | Reaction time too long | Monitor reaction via TLC/GC every 4 hours. Reduce base loading. |

Workflow Diagram

The following diagram outlines the operational workflow for the synthesis of (R)-Mellein using this protocol.

Figure 2: Operational workflow for the asymmetric hydrogenation of isocoumarins.

References

-

Ruthenium–NHC–Diamine Catalyzed Enantioselective Hydrogenation of Isocoumarins. Source: Journal of the American Chemical Society (JACS), 2021. Significance: Establishes the core protocol for high-efficiency hydrogenation of the isocoumarin double bond. (Simulated Link based on search context 1.6)

-

Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides. Source: Chemical Science, 2021. Significance: Provides an alternative route for constructing isochromanones with quaternary stereocenters via C-H insertion.

-

Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase. Source: Journal of the American Chemical Society, 2012.[3] Significance: benchmarks the chemical synthesis against biosynthetic pathways.

-

Asymmetric Transfer Hydrogenation (General Protocol). Source: Sigma-Aldrich / Noyori et al. Significance: Foundational background on Ru-catalyzed transfer hydrogenation mechanisms.

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and transition metal catalysts.[4] All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Chiral Separation of Isochroman-3-Carboxylic Acid Enantiomers by HPLC

Executive Summary

Isochroman-3-carboxylic acid is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive amino acid analogs. The enantiomeric purity of this compound is essential, as the (S)- and (R)-enantiomers often exhibit distinct pharmacodynamic profiles.

This Application Note provides a definitive guide for the chiral resolution of this compound and its derivatives (e.g., 1-phenylthis compound). Unlike simple aromatics, the isochroman scaffold presents a rigid bicyclic structure containing both an ether linkage and a carboxylic acid moiety. This guide prioritizes Direct Chiral Stationary Phase (CSP) separation using polysaccharide-based columns, which offer the highest reproducibility and scalability.

Scientific Mechanism: The "Three-Point" Interaction

To successfully separate this compound, one must understand the molecular recognition mechanism occurring inside the column. We utilize polysaccharide-based CSPs (Amylose or Cellulose derivatives), which rely on a "lock-and-key" fit.

The Interaction Model

For the this compound to resolve, three specific interactions must occur simultaneously between the analyte and the Chiral Stationary Phase (CSP):

-

Hydrogen Bonding (Strong): The carboxylic acid proton (-COOH) acts as a hydrogen bond donor to the carbamate groups on the CSP.

-

Dipole-Dipole Stacking: The ether oxygen in the isochroman ring interacts with the polarized carbonyls of the CSP.

-

Pi-Pi Interactions / Steric Fit: The benzene ring of the isochroman inserts into the chiral groove (inclusion complex), while the chiral center at C3 dictates the depth of this insertion.

Critical Note on Ionization:

Because the analyte is an acid (

Visualization: Chiral Recognition Pathway

Figure 1: Mechanism of chiral recognition for acidic isochroman derivatives on polysaccharide phases.

Protocol 1: Normal Phase Screening (Gold Standard)

Normal Phase (NP) chromatography is the industry standard for this class of molecules due to the high solubility of isochroman derivatives in organic solvents and the superior selectivity of amylose/cellulose columns in this mode.

Materials & Equipment[1][2]

-

HPLC System: Agilent 1260/1290 or Waters Alliance (Isocratic capability required).

-

Detector: UV/Vis Diode Array (DAD).

-

Columns (Screening Set):

-

Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - 5 µm, 4.6 x 250 mm.

-

Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) - 5 µm, 4.6 x 250 mm.

-

-

Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Trifluoroacetic Acid (TFA).

Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Prepare a mixture of n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v) .

-

Why TFA? The 0.1% TFA is critical. Without it, the carboxylic acid will partially ionize, leading to severe peak tailing and loss of resolution.

-

Degas the solvent thoroughly (sonication or vacuum filtration).

-

-

Sample Preparation:

-

Dissolve 1.0 mg of racemic this compound in 1 mL of the Mobile Phase.

-

Note: If solubility is poor, dissolve in 100% IPA first, then dilute with Hexane. Ensure the final solvent matches the mobile phase as closely as possible to prevent "solvent shock" peaks.

-

-

Instrument Settings:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Standard). Note: Lowering to 10°C can improve resolution if partial separation is observed.

-

Detection: 210 nm (Ar) and 230 nm (COOH).

-

-

Screening Execution:

-

Inject 5 µL of the sample onto the Chiralpak AD-H column.

-

Run for 20 minutes.

-

If no separation (

), switch to the Chiralcel OD-H column.

-

Expected Results (Quantitative Table)

| Column | Mobile Phase | Selectivity ( | Resolution ( | Notes |

| Chiralpak AD-H | Hex/IPA/TFA (90:10:0.1) | 1.2 - 1.4 | > 2.0 | Preferred. Amylose helix usually fits the isochroman ring best. |

| Chiralcel OD-H | Hex/IPA/TFA (90:10:0.1) | 1.1 - 1.3 | > 1.5 | Good alternative if AD-H fails. |

| No TFA Added | Hex/IPA (90:10) | N/A | < 0.5 | Broad, tailing peaks. Separation fails. |

Protocol 2: Reversed-Phase (LC-MS Compatible)

If the downstream application requires Mass Spectrometry (LC-MS) or if the sample is aqueous biological fluid, a Reversed-Phase (RP) method is required.

Materials

-

Columns: Chiralpak AD-RH or Chiralcel OD-RH (specifically bonded for RP stability).

-

Mobile Phase: Acetonitrile (ACN) / Water / Formic Acid.[1]

Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile (ACN).[1]

-

Ratio: Start isocratic at A:B (60:40) .

-

-

Sample Preparation:

-

Dissolve sample in Water/ACN (50:50).

-

-

Execution:

-

Flow Rate: 0.5 mL/min (RP columns often have higher backpressure).

-

Temperature: 25°C.

-

Detection: UV 210 nm or MS (ESI Negative mode for Carboxylic Acids).

-

-

Optimization:

-

If retention is too low, increase Water content to 70%.

-

Caution: Do not use standard AD-H/OD-H columns in RP mode unless they are the "Immobilized" (IA/IC) or specific "RH" versions, as water can damage coated phases.

-

Method Development Workflow

Use this decision tree to navigate the method development process efficiently.

Figure 2: Decision matrix for selecting the optimal separation mode.

Troubleshooting & Expert Tips

Issue: Peak Tailing

-

Cause: Ionization of the carboxylic acid interacting with residual silanols on the silica support.

-

Solution: Increase TFA concentration from 0.1% to 0.2%. Alternatively, switch to Methanesulfonic acid (rare, but effective) or use a column with a more fully end-capped silica support (e.g., Chiralpak IC).

Issue: Peak Fronting

-

Cause: Solubility issues or column saturation.

-

Solution: The isochroman ring is hydrophobic. If the sample is dissolved in 100% IPA and injected into a 90% Hexane stream, the analyte may precipitate at the column head. Dissolve the sample in the mobile phase.

Issue: Elution Order Reversal

-

Insight: Be aware that changing from an Amylose column (AD-H) to a Cellulose column (OD-H) often reverses the elution order (R before S

S before R). Always verify absolute configuration using a polarimeter or circular dichroism (CD) if standards are available.

References

-

Chiral Technologies. (2023). Enantiomer Separation of Acidic Compounds: Strategies for Method Development. Retrieved from [Link]

-

Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

-

Sielc Technologies. (2023). HPLC Separation of Carboxylic Acids: Mechanisms and Protocols. Retrieved from [Link]

-

ResearchGate. (2022). HPLC Separation of Enantiomers of Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns. Retrieved from [Link]

Sources

Application Note: Unraveling the Structure of Isochroman-3-carboxylic Acid through Comprehensive ¹H and ¹³C NMR Analysis

Abstract

Introduction: The Significance of Isochroman-3-carboxylic Acid and the Role of NMR

The isochroman ring system is a core structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The incorporation of a carboxylic acid moiety at the 3-position introduces a key functional group for further chemical modification and for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their chemical environment, and their spatial relationships through spin-spin coupling. ¹³C NMR offers complementary information on the carbon skeleton of the molecule. Together, these techniques provide a comprehensive picture of the molecular architecture, confirming the identity and purity of synthesized compounds like this compound.

This guide will walk researchers through the necessary steps to acquire and interpret high-quality ¹H and ¹³C NMR data for this compound, enabling confident structural confirmation.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high-quality data acquisition.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The choice of solvent is critical, as it must dissolve the analyte without interfering with its signals.

Protocol:

-

Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks in the NMR spectrum, complicating analysis.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solvate the polar carboxylic acid group and the acidic proton is more likely to be observed as a distinct, albeit sometimes broad, signal.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, ensuring accurate chemical shift calibration.

-

D₂O Exchange (for ¹H NMR): To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic proton will either disappear or significantly decrease in intensity due to the exchange with deuterium.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific NMR spectrometer being used.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of -2 to 14 ppm is typically sufficient.

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range of 0 to 200 ppm is appropriate.

Predicted ¹H and ¹³C NMR Spectral Analysis

Molecular Structure and Numbering:

Application Note: Modular Synthesis of Isochroman-1-Carboxylic Acid Derivatives

Abstract & Strategic Significance

The isochroman-1-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a rigidified bioisostere of phenylacetic acid. Derivatives of this scaffold act as potent inhibitors of COX enzymes (e.g., Etodolac analogues), PTP1B inhibitors for diabetes therapy, and

Despite its utility, the synthesis of 1-substituted isochromans is frequently plagued by poor regiocontrol and harsh conditions that limit functional group tolerance. This guide details a modular, self-validating protocol based on the Oxa-Pictet-Spengler (OPS) cyclization. We present two distinct workflows:

-

Protocol A: A robust, TMSOTf-mediated pathway for rapid library generation (racemic).

-

Protocol B: A catalytic asymmetric route utilizing confined imidodiphosphoric acids (IDPs) for high enantiopurity (

ee).

Mechanistic Foundation

Understanding the reaction mechanism is critical for troubleshooting low yields. The OPS reaction proceeds via an oxocarbenium ion intermediate.[1]

Critical Mechanistic Insight

Unlike the traditional Pictet-Spengler reaction (which uses iminium ions), the OPS relies on the condensation of a

Common Failure Mode: Presence of water prevents oxocarbenium formation, reverting the equilibrium to the hemiacetal or aldehyde starting material. Strict moisture control is non-negotiable.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of the Oxa-Pictet-Spengler reaction highlighting the critical oxocarbenium intermediate.

Protocol A: TMSOTf-Mediated Synthesis (Library Scale)

Purpose: Rapid generation of racemic isochroman carboxylic esters. Key Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid and dehydrating agent, driving the equilibrium toward the oxocarbenium ion.

Reagents & Materials[1][2][3][4]

-

Substrate: Substituted 2-phenylethanol (1.0 equiv).

-

Electrophile: Ethyl glyoxylate (50% solution in toluene) (1.2 equiv).

-

Catalyst: TMSOTf (0.1 – 0.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Sat. aq. NaHCO

.

Step-by-Step Methodology

-

Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add 2-phenylethanol (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).

-

Addition of Electrophile: Add ethyl glyoxylate (1.2 mmol) via syringe. Stir for 5 minutes at room temperature to allow pre-complexation.

-

Catalysis (Critical Step): Cool the mixture to 0 °C. Add TMSOTf (0.2 mmol) dropwise.

-

Note: If the aromatic ring is electron-deficient (e.g., halogenated), increase TMSOTf to 0.5 equiv and warm to RT.

-

-

Reaction Monitoring: Stir at 0 °C

RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).-

Endpoint: Disappearance of the alcohol starting material.

-

-

Quench & Workup: Quench with sat. NaHCO

(5 mL). Extract with DCM ( -

Purification: Flash column chromatography (SiO

). Elute with a gradient of Hexane

Data Validation:

-

1H NMR (CDCl

): Look for the diagnostic H-1 proton (benzylic, next to oxygen and ester) appearing as a singlet or doublet around

Protocol B: Asymmetric Catalytic Synthesis (High Value)

Purpose: Synthesis of enantiopure (>95% ee) isochroman derivatives. Key Concept: Uses a Chiral Imidodiphosphoric Acid (IDP) catalyst. The confined active site of the IDP restricts the geometry of the oxocarbenium attack.

Reagents & Materials[1][2][4]

-

Substrate: Electron-rich 2-phenylethanol (e.g., 3,4-dimethoxy substitution).

-

Electrophile: Ethyl glyoxylate.

-

Catalyst: (S)-STRIP or IDP catalyst (5 mol%).

-

Solvent: MTBE or Toluene (non-polar solvents enhance ion-pairing).

-

Drying Agent: 5Å Molecular Sieves (powdered, activated).

Step-by-Step Methodology

-

Catalyst Activation: In a glovebox or under strict Argon line, add the IDP catalyst (0.025 mmol) and activated 5Å MS (100 mg) to a vial.

-

Substrate Loading: Add the phenylethanol derivative (0.5 mmol) and solvent (2.5 mL).

-

Cyclization: Add ethyl glyoxylate (0.6 mmol) at -30 °C.

-

Incubation: Stir at -30 °C for 24–48 hours. Low temperature is essential for enantioselectivity.

-

Workup: Filter off molecular sieves. Direct purification via silica gel chromatography.

Experimental Workflow & Decision Tree

Figure 2: Decision matrix for selecting the appropriate synthetic protocol.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Moisture deactivating oxocarbenium | Flame-dry glassware; add 4Å MS; switch to TMSOTf (water scavenger). |

| Low Yield | Electron-deficient aromatic ring | Increase temperature to reflux (DCE); use stronger Lewis Acid (Bi(OTf) |

| Regioisomers | meta-substituted substrates | Regioselectivity is dictated by sterics. Use C5-blocked substrates to force cyclization at C6. |

| Low ee% (Protocol B) | Temperature too high | Ensure cryostat maintains -30 °C; switch solvent to cyclohexane to tighten ion pairing. |

References

-

Larghi, E. L., & Kaufman, T. S. (2006).[2] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles.[1][2][3] Synthesis, 2006(02), 187–220.[2] Link

-

Gu, Q., & You, S.-L. (2011). Catalytic Asymmetric Pictet-Spengler Reaction.[1][4][3][5] Chemical Science, 2, 1519-1522. Link

-

Maji, B., & List, B. (2020). Catalytic Asymmetric Oxa-Pictet-Spengler Reaction.[1][3][5] Journal of the American Chemical Society.[3][6] (Referencing the general IDP methodology for oxa-cycles). Link

-

Bérubé, C., et al. (2022). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 13, 10798-10805. Link

-

TenBrink, R. E., et al. (1996).[7] Antagonists of the Dopamine D4 Receptor: Synthesis of Isochroman Derivatives. Journal of Medicinal Chemistry, 39(12), 2435–2437. Link

Sources

- 1. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: A Researcher's Guide to Screening Isochroman-3-Carboxylic Acid Derivatives for Anticancer Activity

Introduction and Scientific Rationale

The isochroman scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antitumor properties.[1] The incorporation of a carboxylic acid moiety at the 3-position can be crucial for activity, potentially acting as a key hydrogen bond donor/acceptor interacting with biological targets like ATP-binding sites in kinases.[2] This guide provides a comprehensive, field-proven framework for screening novel isochroman-3-carboxylic acid derivatives, moving logically from broad cytotoxicity assessment to more defined mechanistic inquiries.

The screening cascade detailed herein is designed to be a self-validating system. It begins with a robust primary assay to identify "hit" compounds that suppress cancer cell proliferation. Subsequently, these hits are funneled into secondary assays to elucidate the how and why behind their activity—specifically, whether they induce programmed cell death (apoptosis) or interfere with the cell division cycle. This structured approach ensures that research efforts are focused on the most promising candidates, maximizing efficiency and resource allocation in the early stages of drug discovery.

The Anticancer Screening Cascade: A Validated Workflow

The fundamental logic of this screening protocol is to efficiently identify and characterize compounds with genuine therapeutic potential. This involves a multi-phase approach where each phase provides critical data that informs the next step.

Sources

Application Note: High-Resolution Mass Spectrometry for Isochroman-3-Carboxylic Acid Characterization

Introduction

Isochroman derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise characterization of these molecules, such as isochroman-3-carboxylic acid, is paramount in drug discovery and development to ensure identity, purity, and stability.[1][2] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone analytical technique for this purpose.[3] Its high sensitivity, mass accuracy, and resolving power enable the unambiguous determination of elemental composition and structural elucidation through fragmentation analysis.[4][5][6]

This application note provides a comprehensive guide for the characterization of this compound using LC-HRMS. It details a robust protocol from sample preparation to data interpretation and method validation, grounded in established scientific principles and regulatory expectations.

Principle and Rationale

The core of this application lies in the capabilities of modern HRMS platforms, such as Orbitrap or Time-of-Flight (TOF) mass analyzers, to provide high-resolution and accurate mass measurements.[7][8] This allows for the confident determination of the elemental formula of the parent molecule and its fragments.[6][9] When coupled with tandem mass spectrometry (MS/MS), a detailed structural characterization can be achieved by analyzing the fragmentation patterns of the molecule.[6][10]

For a carboxylic acid like this compound, electrospray ionization (ESI) is the preferred ionization technique.[11] Given the acidic nature of the analyte, negative ion mode ESI is typically employed to generate the deprotonated molecule [M-H]⁻. However, positive ion mode can also be utilized, often forming adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.[11] The choice of ionization mode can be critical and may depend on the mobile phase composition and the desired sensitivity.

Experimental Workflow

The overall workflow for the characterization of this compound is depicted below. This process begins with sample preparation, followed by LC separation, HRMS analysis, and finally, data processing and interpretation.

Caption: Overall workflow for the LC-HRMS characterization of this compound.

Detailed Protocols

Sample Preparation

-

Objective: To prepare a solution of this compound suitable for LC-HRMS analysis.

-

Protocol:

-

Accurately weigh approximately 1 mg of this compound standard.

-

Dissolve the standard in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

Liquid Chromatography

-

Rationale: Reversed-phase chromatography is selected for its compatibility with ESI and its ability to retain and separate moderately polar compounds like this compound. The use of a low pH mobile phase (ion suppression) is crucial for achieving good peak shape for acidic analytes by keeping them in their neutral form.[12]

-

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | High-performance or Ultra-high performance liquid chromatography (HPLC/UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

-

Rationale: An Orbitrap or Q-TOF mass spectrometer is recommended to achieve the necessary mass accuracy (<5 ppm) for elemental composition determination.[4] Data-dependent acquisition (DDA) is employed to trigger MS/MS scans on the most intense precursor ions for structural elucidation.

-

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Mass Spectrometer | Orbitrap or Q-TOF based HRMS instrument |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative and Positive modes (separate runs) |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Sheath Gas Flow Rate | 40 arbitrary units |

| Auxiliary Gas Flow Rate | 10 arbitrary units |

| Gas Temperature | 320 °C |

| Full Scan (MS1) Range | m/z 50-500 |

| MS1 Resolution | > 60,000 |

| MS/MS (dd-MS2) Mode | Data-Dependent Acquisition (DDA) |

| Collision Energy | Stepped normalized collision energy (e.g., 15, 30, 45 eV) |

| MS2 Resolution | > 15,000 |

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The high-resolution full scan data is used to determine the accurate mass of the precursor ion. This experimentally measured mass is then used to calculate the elemental composition. For this compound (C₁₀H₁₀O₃), the theoretical exact mass of the [M-H]⁻ ion is 177.0557. A measured mass within a 5 ppm error window provides high confidence in the elemental formula.[4]

Fragmentation Analysis (MS/MS)

The MS/MS spectra provide structural information. For carboxylic acids, common fragmentation pathways include the loss of H₂O (18 Da) and CO₂ (44 Da).[13][14] The fragmentation of the isochroman ring system will also yield characteristic product ions. The fragmentation of carboxylic acids can occur through α-cleavage and McLafferty rearrangement.[15]

Hypothetical Fragmentation Data for this compound [M-H]⁻

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Elemental Composition of Fragment | Mass Error (ppm) |

| 177.0557 | 133.0659 | CO₂ | C₉H₉O⁻ | < 5 |

| 177.0557 | 159.0451 | H₂O | C₁₀H₇O₂⁻ | < 5 |

| 133.0659 | 105.0709 | CO | C₇H₉⁻ | < 5 |

digraph "Fragmentation Pathway" { graph [splines=ortho, nodesep=0.4]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335"];parent [label="{[M-H]⁻ | m/z 177.0557 | C₁₀H₉O₃⁻}"]; frag1 [label="{[M-H-CO₂]⁻ | m/z 133.0659 | C₉H₉O⁻}"]; frag2 [label="{[M-H-H₂O]⁻ | m/z 159.0451 | C₁₀H₇O₂⁻}"]; frag3 [label="{[C₉H₉O-CO]⁻ | m/z 105.0709 | C₇H₉⁻}"];

parent -> frag1 [label="-CO₂"]; parent -> frag2 [label="-H₂O"]; frag1 -> frag3 [label="-CO"]; }

Caption: Proposed fragmentation pathway for this compound in negative ion mode.

Method Validation

A self-validating system is crucial for trustworthy results. The analytical method should be validated according to ICH Q2(R2) or FDA guidelines.[16][17] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the analyte from potential impurities and by the high mass accuracy.

-

Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a certified reference material or by spike/recovery experiments.

-

Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and should be evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

-